molecular formula C21H15Cl2N3O2S B2480694 (Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1321917-97-8

(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2480694
CAS No.: 1321917-97-8
M. Wt: 444.33
InChI Key: HWIXEHDNWUIRRU-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a useful research compound. Its molecular formula is C21H15Cl2N3O2S and its molecular weight is 444.33. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research focusing on benzofused thiazole derivatives has highlighted their significance in developing potential antioxidant and anti-inflammatory agents. The study conducted by Raut et al. (2020) on benzofused thiazole derivatives evaluated their in vitro antioxidant and anti-inflammatory activities. It was found that certain derivatives displayed distinct anti-inflammatory activity compared to standard references, and all tested compounds showed potential antioxidant activity against various reactive species. This research suggests that benzofused thiazole derivatives, which share structural similarities with "(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate," could serve as interesting templates for the evaluation and development of new anti-inflammatory and antioxidant agents Current Chemical Biology, 14, 58-68.

Heterocyclic Compounds Synthesis

Another aspect of scientific research applications involves the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This underscores the potential of compounds such as "this compound" in the synthesis of diverse heterocyclic structures that are of interest in medicinal chemistry and material science Current Organic Synthesis.

Modulation of Biological Activities

Synthetic procedures and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, as discussed by Issac and Tierney (1996), reveal the potential of thiazole and thiazolidinone derivatives in modulating biological activities. These compounds, by virtue of their synthetic accessibility and structural diversity, offer a pathway for the development of therapeutics with tailored biological properties. Such research suggests that derivatives like "this compound" could be explored further for their potential biological activities Heterocyclic Communications, 2, 227-232.

Properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)13-3-6-16(7-4-13)25-11-15(10-24)20-26-19(12-29-20)14-5-8-17(22)18(23)9-14/h3-9,11-12,25H,2H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIXEHDNWUIRRU-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.